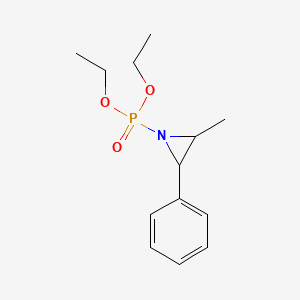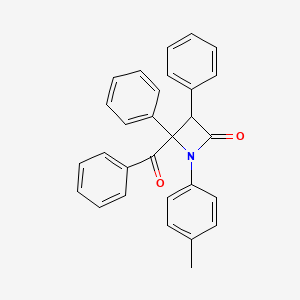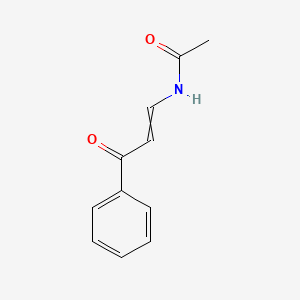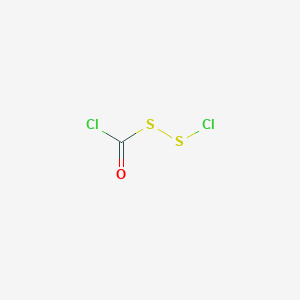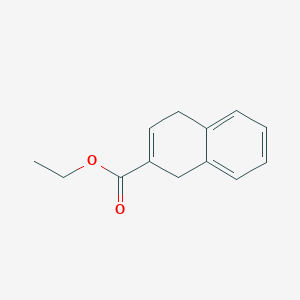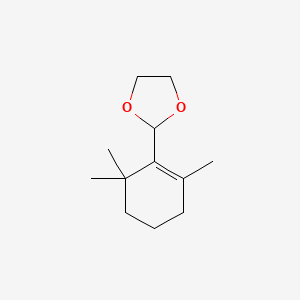
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylcyclohex-1-en-1-yl)but-2-enone: This compound shares a similar cyclohexene ring structure but differs in the presence of a butenone group instead of a dioxolane ring.
2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid: This compound contains a boronic acid group, which imparts different chemical properties and reactivity.
Uniqueness
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane is unique due to its dioxolane ring, which provides distinct chemical reactivity and potential applications. The presence of the dioxolane ring allows for unique interactions in chemical reactions and biological systems, setting it apart from similar compounds.
Propriétés
Numéro CAS |
78842-55-4 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-(2,6,6-trimethylcyclohexen-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-9-5-4-6-12(2,3)10(9)11-13-7-8-14-11/h11H,4-8H2,1-3H3 |
Clé InChI |
YMGXLKVMUJMYTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
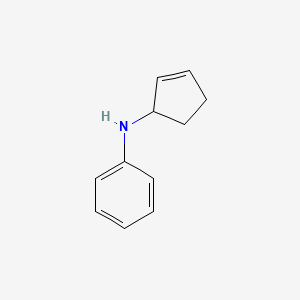

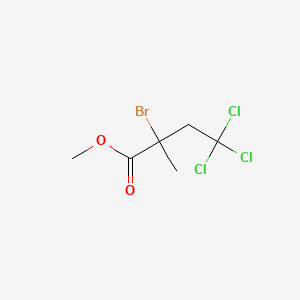
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
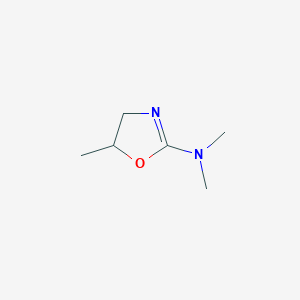
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
